molecular formula C14H25NO5 B13678304 Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate

Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate

Cat. No.: B13678304
M. Wt: 287.35 g/mol
InChI Key: AUCQRVFHBNRGKU-UHFFFAOYSA-N
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Description

Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxycyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate typically involves the protection of an amino acid derivative followed by esterification. One common method includes:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM).

    Reduction: LiAlH4 in ether.

    Deprotection: Trifluoroacetic acid (TFA) in DCM.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Deprotection: Formation of the free amino acid ester.

Scientific Research Applications

Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate depends on its application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The hydroxycyclohexyl moiety can interact with biological targets, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(Boc-amino)-2-(4-methoxycyclohexyl)acetate: Similar structure but with a methoxy group instead of a hydroxy group.

    Methyl (2S)-2-(Boc-amino)-2-(4-chlorocyclohexyl)acetate: Contains a chloro group instead of a hydroxy group.

Uniqueness

Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h9-11,16H,5-8H2,1-4H3,(H,15,18)

InChI Key

AUCQRVFHBNRGKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)OC

Origin of Product

United States

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